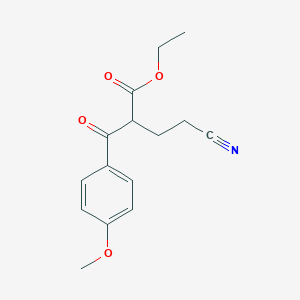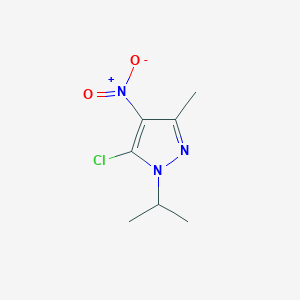
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole is a synthetic pyrazole derivative. It is classified as a plant growth regulator and has gained attention for its role as an abscission agent in citrus fruits. This compound is known for its unique chemical structure, which includes a chloro, methyl, and nitro group attached to a pyrazole ring.
Scientific Research Applications
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrazole derivatives with potential biological activities.
Biology: The compound’s role as a plant growth regulator makes it valuable in agricultural research, particularly in studying fruit abscission mechanisms.
Medicine: Derivatives of this compound are explored for their potential pharmacological properties, including fungicidal, herbicidal, virucidal, and insecticidal activities.
Industry: Its application as an abscission agent in citrus fruits highlights its industrial significance in agriculture.
Mechanism of Action
Without specific information on the intended use or biological activity of “5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole”, it’s difficult to provide a detailed mechanism of action. The compound’s activity could potentially be influenced by the presence of the nitro group, which is often associated with biological activity in various drug molecules .
Preparation Methods
The synthesis of 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole involves several steps. One common method includes the nitration of 5-chloro-3-methyl-1-phenylpyrazole using acetyl nitrate to selectively introduce the nitro group at the 4-position . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration reactions followed by purification steps to isolate the compound in high purity.
Chemical Reactions Analysis
5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as ethoxycarbonylmethylthio, 1,2,4-triazolo, and azido groups.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: Heating with methanesulfonic acid can lead to the formation of pyrazolo[5,1-b]benzimidazole derivatives.
Common reagents used in these reactions include sodium azide, potassium carbonate, and various phosphines and phosphites . The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole include other pyrazole derivatives such as 5-chloro-3-methyl-4-nitro-1-phenylpyrazole . These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of chloro, methyl, and nitro groups in this compound distinguishes it from other pyrazole derivatives and contributes to its specific applications and properties.
Properties
IUPAC Name |
5-chloro-3-methyl-4-nitro-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c1-4(2)10-7(8)6(11(12)13)5(3)9-10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVYCVAGFODTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

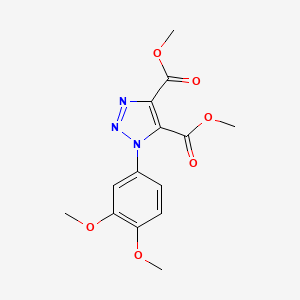

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3014759.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)
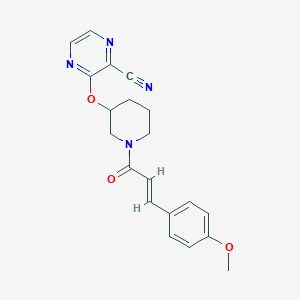
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
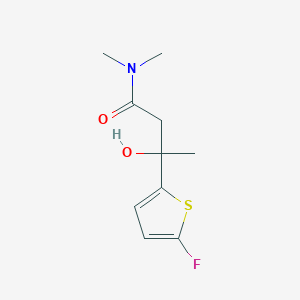
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
